REACTION_CXSMILES
|
COC[O:4][C:5]1[C:10]2[C:11]3([CH2:14][O:15][C:9]=2[CH:8]=[CH:7][CH:6]=1)[CH2:13][CH2:12]3.O>CO.Cl>[C:11]12([C:10]3=[C:5]([OH:4])[CH:6]=[CH:7][CH:8]=[C:9]3[O:15][CH2:14]1)[CH2:13][CH2:12]2
|
Name
|
4-{[(methyloxy)methyl]oxy}spiro[1-benzofuran-3,1′-cyclopropane]
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
COCOC1=CC=CC2=C1C1(CC1)CO2
|
Name
|
Intermediate 84
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCOC1=CC=CC2=C1C1(CC1)CO2
|
Name
|
|
Quantity
|
0.286 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Combined solvents were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was re-dissolved in toluen (10 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (Biotage system) on silica gel using a 10 g SNAP column and cyclohexane to cyclohexane/ethyl acetate 7:3 as eluents
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC1)COC=1C2=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |